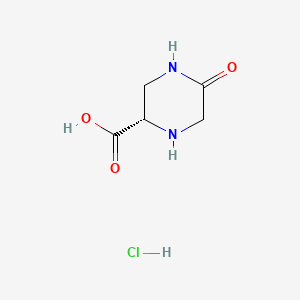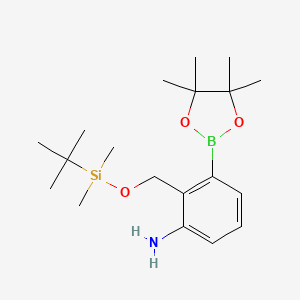
丁草胺-d13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butachlor-d13 is a reference standard with the CAS number 1632119-31-3 . It is used for unparalleled analytical testing within the food and beverage sector . The empirical formula is C17D13H13ClNO2 .
Molecular Structure Analysis
The molecular structure of Butachlor-d13 is represented by the SMILES string[2H]c1c ( [2H])c (c (N (COCCCC)C (=O)CCl)c (c1 [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .
科学研究应用
环境影响和修复策略: 丁草胺,一种广泛使用的氯乙酰苯胺除草剂,因其对生态系统和毒性的潜在不利影响而引起关注。已经研究了各种毒理学研究和去除技术用于其净化 (Abigail, Samuel, & Ramalingam, 2015).
发育毒性和内分泌干扰: 在斑马鱼胚胎中,丁草胺暴露导致发育毒性、内分泌干扰和免疫毒性,影响与雌激素反应基因 Vtg1 和先天免疫系统相关基因相关的基因表达 (Tu, Niu, Liu, & Xu, 2013).
人类细胞中的 DNA 损伤和坏死: 发现丁草胺会导致人类外周血单核细胞的 DNA 损伤、线粒体膜损伤和坏死,突出了其遗传毒性潜力 (Dwivedi, Saquib, Al-Khedhairy, & Musarrat, 2012).
对水生动物的毒性作用: 对金鱼的研究表明,丁草胺暴露会导致氧化应激、能量和氨基酸代谢紊乱以及神经递质平衡失调,以及组织病理学损伤 (Xu, Wang, Li, Liu, Chen, & Jia, 2015).
破坏鱼类的激素轴: 在成年雌性稀有鲦中,丁草胺破坏了下丘脑-垂体-性腺 (HPG) 和下丘脑-垂体-甲状腺 (HPT) 轴,影响血浆卵黄蛋白原和激素水平,以及与这些轴相关的基因表达 (Zhu, Li, Zha, Wang, Yuan, & Wang, 2014).
水生生物的遗传毒性: 丁草胺的遗传毒性潜力在淡水鲶 Clarias batrachus 的红细胞中得到证明,通过碱性单细胞凝胶电泳检测观察到 DNA 损伤 (Ateeq, farah, & Ahmad, 2005).
作用机制
Target of Action
Butachlor-d13, also known as Butachlor, is a pre-emergence herbicide that primarily targets the development of plant tissues . It acts by inhibiting the elongase responsible for the elongation of very long-chain fatty acids and the geranylgeranyl pyrophosphate cyclization enzymes .
Mode of Action
Butachlor-d13 operates by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts early plant development, effectively reducing the number of weeds and positively impacting crops .
Biochemical Pathways
The biochemical pathways affected by Butachlor-d13 involve the inhibition of lipid, alcohol, fatty acid, protein, isoprenoid, and flavonoid biosynthesis . This inhibition disrupts the normal growth and development of plants, particularly weeds. The degradation of Butachlor-d13 in the environment is primarily mediated by microorganisms .
Pharmacokinetics
A highly selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry method based on the tandem mass spectrometry cubed technique has been developed to determine butachlor in a biological matrix .
Result of Action
The primary result of Butachlor-d13’s action is the effective reduction of weed populations in agricultural settings . It has been found to be toxic to non-target organisms, including aquatic and terrestrial animals, and humans . Therefore, the safety of Butachlor-d13 should be considered when it is used as a herbicide .
Action Environment
Butachlor-d13 can enter the water environment through multiple channels and cause pollution . Its presence in large quantities in the water environment can lead to environmental problems . Factors such as pH, salt ion concentration, and aging can influence the adsorption behavior between microplastics and Butachlor-d13 . Aging experiments show that the carrier effect of the original materials was higher than the adsorption capacity of hydrogen peroxide and microplastics after acid aging .
安全和危害
未来方向
生化分析
Biochemical Properties
Butachlor-d13 plays a significant role in biochemical reactions, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This compound interacts with various enzymes and proteins involved in the lipid metabolism pathway. Key enzymes that Butachlor-d13 interacts with include ferredoxin, reductase, debutoxylase, and catechol 1,2 dioxygenase . These interactions inhibit the elongation of VLCFAs, thereby disrupting the synthesis of essential lipids required for cell membrane integrity and function.
Cellular Effects
Butachlor-d13 affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation by disrupting the synthesis of VLCFAs. This leads to stunted growth and eventual death of the target weeds. In animal cells, Butachlor-d13 can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, thereby affecting overall cell viability and function .
Molecular Mechanism
The molecular mechanism of Butachlor-d13 involves its binding interactions with key biomolecules. Butachlor-d13 binds to the active sites of enzymes involved in VLCFA biosynthesis, such as ferredoxin and reductase, inhibiting their activity. This inhibition leads to a decrease in VLCFA levels, which are crucial for the formation of cell membranes and other lipid structures. Additionally, Butachlor-d13 can modulate gene expression by affecting transcription factors and signaling pathways that regulate lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butachlor-d13 change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Studies have shown that Butachlor-d13 can have long-term effects on cellular function, including persistent inhibition of VLCFA biosynthesis and prolonged oxidative stress. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular health .
Dosage Effects in Animal Models
The effects of Butachlor-d13 vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of VLCFA biosynthesis without significant toxic effects. At higher doses, Butachlor-d13 can induce severe oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
Butachlor-d13 is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as debutoxylase and catechol 1,2 dioxygenase, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and levels of key metabolites in the cell. The interaction of Butachlor-d13 with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, Butachlor-d13 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of Butachlor-d13 within specific tissues can influence its overall activity and function. For example, the compound may accumulate in the liver and kidneys, leading to localized toxic effects .
Subcellular Localization
The subcellular localization of Butachlor-d13 is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Butachlor-d13 may localize to the endoplasmic reticulum, where it exerts its inhibitory effects on VLCFA biosynthesis. This localization is essential for the compound’s ability to disrupt lipid metabolism and induce cellular stress .
属性
IUPAC Name |
N-(butoxymethyl)-2-chloro-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3/i2D3,3D3,5D2,6D2,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHPIREJKHECO-HEVVEWBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCCCC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

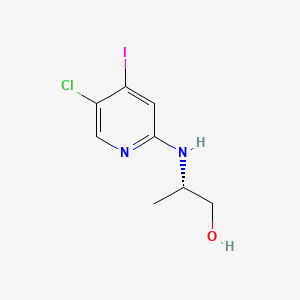

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)

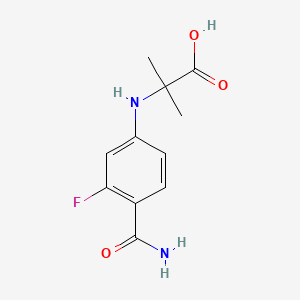
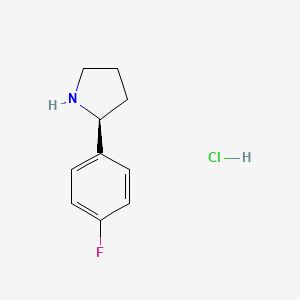
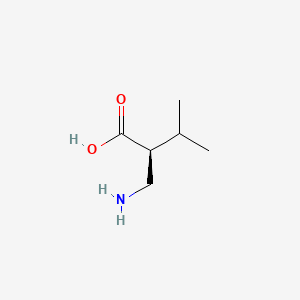
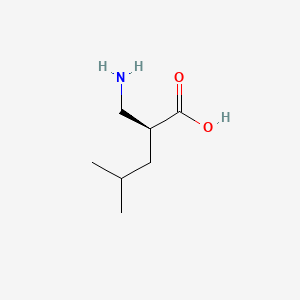
![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

